Ethyl [(hex-5-en-2-yl)oxy]carbamate
Description
Properties
CAS No. |
61807-46-3 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
ethyl N-hex-5-en-2-yloxycarbamate |
InChI |
InChI=1S/C9H17NO3/c1-4-6-7-8(3)13-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
InChI Key |
XPNXGHFXLDSWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NOC(C)CCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Ethyl Carbamate (Urethane)
- Carcinogenicity: Ethyl carbamate induces tumors in multiple organs (e.g., lung adenomas, liver carcinomas) via metabolic activation by cytochrome P450 2E1 (CYP2E1) to vinyl carbamate epoxide, a DNA-reactive mutagen .
- Metabolism: Oxidative pathways produce vinyl carbamate and its epoxide, which form covalent DNA adducts.
Vinyl Carbamate
- Carcinogenic Potency: Vinyl carbamate is 10–50 times more potent than ethyl carbamate in inducing lung adenomas, skin tumors, and hepatic carcinomas in rodents .
- Mutagenicity : Directly mutagenic in S. typhimurium TA1535 and TA100 strains when metabolized by liver enzymes, with activity inhibited by cytochrome P-450 inhibitors .
- Structural Advantage : The vinyl group facilitates rapid epoxidation, bypassing the rate-limiting dehydrogenation step required for ethyl carbamate activation .
Ethyl N-Hydroxycarbamate
- Weak Mutagenicity : Exhibits minimal direct mutagenic activity (2–3 revertants/µmol) in bacterial assays, further reduced by liver enzyme preparations .
Silicon-Based Carbamate Derivatives
- Bioactivity : Compounds like benzyl-N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate (compound 2) show acetylcholinesterase (AChE) inhibition comparable to rivastigmine, highlighting the role of substituents in modulating activity .
- SAR Insights : Lipophilic and steric properties of substituents (e.g., tert-butyldimethylsilyl groups) enhance inhibitory potency, suggesting that the hex-enyloxy group in Ethyl [(hex-5-en-2-yl)oxy]carbamate may similarly influence its interactions with biological targets .
Key Data Tables
Table 1: Comparative Carcinogenicity in Rodents
| Compound | Tumor Types Induced | Relative Potency (vs. Ethyl Carbamate) | Key Metabolic Pathway |
|---|---|---|---|
| Ethyl carbamate | Lung adenomas, liver carcinomas | 1× (baseline) | CYP2E1 → vinyl carbamate epoxide |
| Vinyl carbamate | Lung adenomas, neurofibrosarcomas | 10–50× | Direct epoxidation |
| Ethyl N-hydroxycarbamate | Lung adenomas (weak) | <1× | N-hydroxylation |
Table 2: Mutagenicity Profiles in S. typhimurium
| Compound | Strain Activity (Revertants/µmol) | Metabolic Activation Required | Inhibition by P-450 Inhibitors |
|---|---|---|---|
| Ethyl carbamate | Not mutagenic | Yes | Not applicable |
| Vinyl carbamate | TA1535: 120; TA100: 300 | Yes | Strong inhibition |
| Ethyl N-hydroxycarbamate | TA98: 2–3 | No | Reduces activity |
Structural and Metabolic Considerations
- The double bond could also serve as a site for epoxidation, analogous to vinyl carbamate, but steric hindrance from the hexenyl chain might slow metabolic activation compared to smaller analogs.
- Oxygen Substituent : The ether oxygen in the alkoxy group may participate in hydrogen bonding, altering solubility and enzyme interactions.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the carbamate carbonyl (~155 ppm) and olefinic protons (δ 5.2–5.8 ppm) from the hex-5-en-2-yl group .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error. For this compound (C₉H₁₅NO₃), expected m/z = 186.1125 .
- IR : Detect carbamate N-H stretch (~3350 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
What in vitro models are suitable for assessing the genotoxicity of this compound?
Advanced Research Question
- Ames test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 mix) to detect frameshift/base-pair mutations .
- Comet assay : Evaluate DNA strand breaks in human lymphocytes or HepG2 cells exposed to 10–100 µM carbamate for 24h .
- CYP2E1 inhibition studies : Co-incubate with disulfiram to assess metabolic activation dependency .
How can researchers validate the sensitivity of GC-MS methods for Ethyl carbamate derivatives in biological fluids?
Advanced Research Question
- Internal standards : Use deuterated ethyl carbamate (d₅-ethyl carbamate) to correct for matrix effects .
- Calibration curves : Prepare in blank matrix (e.g., plasma) across 1–200 µg/L, ensuring linearity (R² > 0.99) .
- Limit of quantification (LOQ) : Define as the lowest concentration with ≤20% CV in precision tests .
- Cross-validation : Compare results with LC-MS/MS or Fourier-transform infrared spectroscopy (FTIR) for robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
